

Application Note: Quantitative Analysis of Plasticizers in Food Samples Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di(2-ethylhexyl) azelate-d14*

Cat. No.: B12399876

[Get Quote](#)

Introduction

Plasticizers are additives used to increase the flexibility, durability, and transparency of plastics. Phthalates are a common class of plasticizers widely used in food packaging materials, such as polyvinyl chloride (PVC).[1] Due to their weak chemical bonds with the polymer matrix, these compounds can migrate from packaging materials into foodstuffs, leading to human exposure.[2] Concerns over the potential adverse health effects of plasticizers, including their classification as endocrine-disrupting chemicals, have led to increased regulatory scrutiny and the need for sensitive and reliable analytical methods for their quantification in food matrices.[1][3]

The analysis of plasticizers in complex food matrices presents significant challenges, including potential contamination during sample preparation and matrix-induced signal suppression or enhancement during instrumental analysis.[1] Isotope dilution mass spectrometry (IDMS), which utilizes deuterated internal standards, is a robust technique to overcome these challenges.[1] Deuterated internal standards are isotopically labeled analogs of the target analytes that exhibit nearly identical chemical and physical properties.[1] By spiking the sample with a known amount of a deuterated standard prior to sample preparation, it is possible to compensate for analyte loss during extraction and cleanup and to correct for matrix effects.[1]

This application note provides a detailed protocol for the quantitative analysis of common plasticizers in various food samples using deuterated internal standards, with detection by both

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile, hexane, methanol, dichloromethane, ethyl acetate (all high-purity or residue grade).
- Reagents: Anhydrous sodium sulfate, formic acid, ammonium acetate.
- Standards: Native plasticizer standards (e.g., DMP, DEP, DBP, BBP, DEHP, DINP, etc.) and their corresponding deuterated internal standards (e.g., DMP-d4, DEP-d4, DBP-d4, BBP-d4, DEHP-d4).^{[4][5]}
- Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.

Standard Preparation

- Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standards in a suitable solvent (e.g., isohexane or methanol).^{[4][5]}
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the native plasticizer stock solution. Spike each calibration standard with the deuterated internal standard mix at a constant concentration.

Sample Preparation

To minimize background contamination, it is crucial to avoid contact with plastic materials throughout the analysis.^{[4][6]} All glassware should be thoroughly cleaned and rinsed with a suitable solvent.

2.3.1. Extraction

The choice of extraction solvent and method depends on the food matrix.

- Liquid Samples (e.g., beverages, oils):

- Homogenize the sample if necessary.
- Spike a known amount of the sample with the deuterated internal standard solution.[6]
- Perform a liquid-liquid extraction (LLE) using a suitable solvent such as hexane or a mixture of methylene chloride and petroleum ether.[7][8]
- For oily samples, an extraction with acetonitrile followed by a hexane wash can be used to remove lipids.
- Solid and Semi-Solid Samples (e.g., meats, cheese, powdered foods):
 - Homogenize the sample.
 - Weigh a representative portion of the homogenized sample.
 - Spike the sample with the deuterated internal standard solution.[5]
 - Add an extraction solvent (e.g., acetonitrile, dichloromethane, or a mixture) and homogenize further.[6]
 - Ultrasonication can be used to improve extraction efficiency.[5][9]
 - Centrifuge the sample and collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.

2.3.2. Cleanup

For complex matrices, a cleanup step may be necessary to remove interferences.

- Solid Phase Extraction (SPE): Pass the extract through an appropriate SPE cartridge (e.g., Florisil, C18) to remove interfering compounds. Elute the target analytes with a suitable solvent.
- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is effective for removing high molecular weight interferences such as lipids from fatty food samples.[2]

2.3.3. Concentration

The final extract is concentrated to a small volume, typically under a gentle stream of nitrogen, before instrumental analysis.^[7]

Instrumental Analysis

2.4.1. GC-MS/MS Analysis

- Gas Chromatograph (GC):
 - Column: A low-bleed capillary column suitable for phthalate analysis (e.g., DB-5ms, HP-5ms).
 - Injector: Splitless mode.
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 80-100°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.^[4]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. For each analyte and its deuterated internal standard, specific precursor-to-product ion transitions are monitored.^[4]

2.4.2. LC-MS/MS Analysis

- Liquid Chromatograph (LC):
 - Column: A C18 or Phenyl-Hexyl reversed-phase column.^[5]
 - Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.^[5]
- Mass Spectrometer (MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

Data Presentation

The following tables summarize quantitative data for plasticizer analysis in food samples.

Table 1: Example Plasticizer Concentrations Detected in Various Food Items.

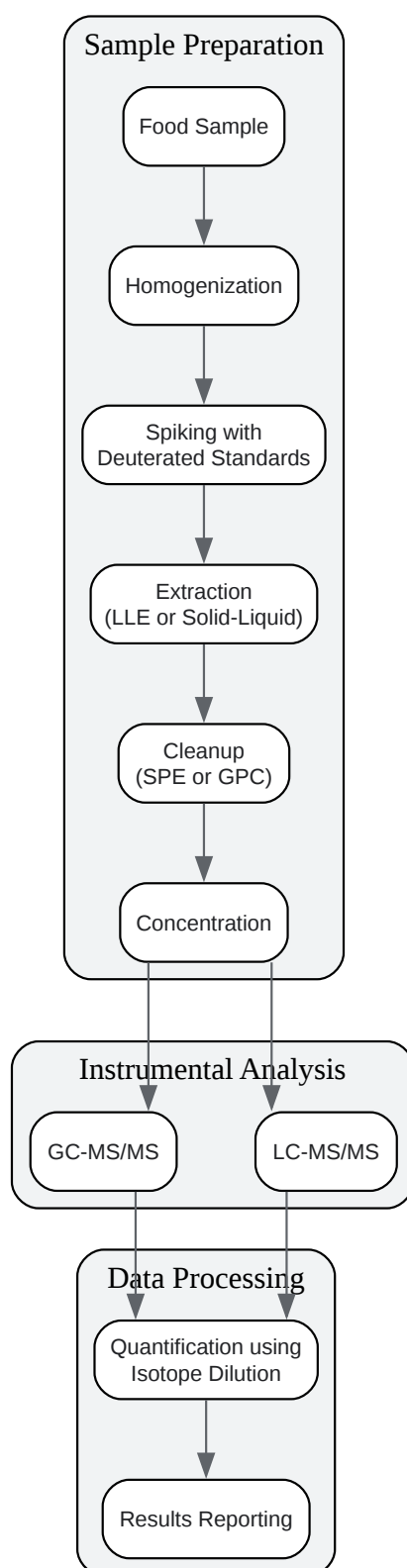
Food Item	Plasticizer	Concentration Range (µg/kg)	Reference
Fast Food Hamburgers	DnBP	81% detected	[10]
Fast Food Hamburgers	DEHP	70% detected	[10]
Fast Food Burritos	DEHT	Median: 6000	[10]
Cheese Pizza	Various	Lowest levels of most plasticizers	[10]
Coffee Brew	Total PAEs	159 - 5305	[7]
Cooked Meats	DBS	76 - 137 (mg/kg)	[2]
Cheese	ATBC	2 - 8 (mg/kg)	[2]

Table 2: Method Detection Limits (MDLs) and Recoveries for Plasticizer Analysis.

Analytical Method	Analyte	MDL (ng/g or µg/kg)	Spike Recovery (%)	Food Matrix	Reference
GC/MS	DEHT	50	-	Fast Food	[10]
GC/MS	DiNP	5	24	Fast Food	[10]
GC/MS	DEHA	1	-	Fast Food	[10]
GC/MS	DEHP-d4	-	32 - 82	Fast Food	[10]
LC-MS/MS	Phthalates	0.02 - 1.60 (ng/g)	-	Fatty Food	[11]
LC-MS/MS	ATBC	0.42 (ng/g)	-	Various	[11]
LC-MS/MS	Phthalates	63 - 98	Low-fat foods	[11]	
LC-MS/MS	Phthalates	56 - 99	High-fat foods	[11]	

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the analysis of plasticizers in food samples.



[Click to download full resolution via product page](#)

Caption: Workflow for Plasticizer Analysis in Food.

Conclusion

The use of deuterated internal standards in conjunction with GC-MS/MS or LC-MS/MS provides a highly accurate and reliable method for the quantification of plasticizers in a wide variety of food matrices.[1] The isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, leading to robust and defensible data.[1] The protocols outlined in this application note offer a comprehensive framework for researchers and analytical laboratories to monitor plasticizer levels in food, ensuring food safety and regulatory compliance. The choice between GC-MS/MS and LC-MS/MS will depend on the specific plasticizers of interest, the complexity of the food matrix, and the desired sensitivity.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Plasticisers in food [cfs.gov.hk]
- 7. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. Phthalate and novel plasticizer concentrations in food items from U.S. fast food chains: a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Plasticizers in Food Samples Using Deuterated Internal Standards]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12399876#analysis-of-plasticizers-in-food-samples-with-deuterated-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com